molecular formula C20H19ClN2O4S B4930943 N-(4-chlorophenyl)-2-{[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide

Cat. No.: B4930943
M. Wt: 418.9 g/mol
InChI Key: ZIXQVWPVRUZRKC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, an ethoxyphenyl group, and a dioxopyrrolidinyl sulfanyl acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S/c1-2-27-16-5-3-4-15(10-16)23-19(25)11-17(20(23)26)28-12-18(24)22-14-8-6-13(21)7-9-14/h3-10,17H,2,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXQVWPVRUZRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of aniline to form 4-chloroaniline. This intermediate is then reacted with ethyl 3-ethoxybenzoate under specific conditions to introduce the ethoxyphenyl group. The final step involves the formation of the dioxopyrrolidinyl sulfanyl acetamide moiety through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process, allowing for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chlorophenyl)-2-{[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-2-{[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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